molecular formula C13H12O5 B14141631 5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid CAS No. 926190-42-3

5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid

Katalognummer: B14141631
CAS-Nummer: 926190-42-3
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: NYIJHJUEQPIMHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid is an organic compound that features a furan ring substituted with a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid typically involves the reaction of 4-(hydroxymethyl)phenol with 5-bromomethyl-2-furoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.

Analyse Chemischer Reaktionen

Types of Reactions

5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

    Oxidation: 5-([4-(Carboxy)phenoxy]methyl)-2-furoic acid.

    Reduction: 5-([4-(Hydroxymethyl)phenoxy]methyl)tetrahydrofuran.

    Substitution: 5-([4-(Nitromethyl)phenoxy]methyl)-2-furoic acid.

Wissenschaftliche Forschungsanwendungen

5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The furan ring can participate in π-π stacking interactions, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-([4-(Methoxymethyl)phenoxy]methyl)-2-furoic acid
  • 5-([4-(Ethoxymethyl)phenoxy]methyl)-2-furoic acid
  • 5-([4-(Chloromethyl)phenoxy]methyl)-2-furoic acid

Uniqueness

5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and interaction capabilities

Eigenschaften

CAS-Nummer

926190-42-3

Molekularformel

C13H12O5

Molekulargewicht

248.23 g/mol

IUPAC-Name

5-[[4-(hydroxymethyl)phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-6,14H,7-8H2,(H,15,16)

InChI-Schlüssel

NYIJHJUEQPIMHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CO)OCC2=CC=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.